REACTION_CXSMILES
|
[NH2:1][CH2:2][C:3]1[C:12]([NH2:13])=[C:11]2[C:6]([CH:7]=[CH:8][CH:9]=[N:10]2)=[CH:5][CH:4]=1.N1([S:19](N2C=C[N+](C)=C2)(=[O:21])=[O:20])C=CN=C1.FC(F)(F)S([O-])(=O)=O>CC#N>[CH2:2]1[C:3]2[CH:4]=[CH:5][C:6]3[C:11](=[N:10][CH:9]=[CH:8][CH:7]=3)[C:12]=2[NH:13][S:19](=[O:21])(=[O:20])[NH:1]1
|
Name
|
|
Quantity
|
50 mg
|
Type
|
reactant
|
Smiles
|
NCC1=CC=C2C=CC=NC2=C1N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NCC1=CC=C2C=CC=NC2=C1N
|
Name
|
1-(1H-imidazole-1-sulfonyl)-3-methyl-1H-imidazol-3-ium
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N1(C=NC=C1)S(=O)(=O)N1C=[N+](C=C1)C
|
Name
|
|
Quantity
|
157 mg
|
Type
|
reactant
|
Smiles
|
FC(S(=O)(=O)[O-])(F)F
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
CC#N
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
The reaction mixture was concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The crude residue was purified by preparative HPLC (basic conditions)
|
Name
|
|
Type
|
product
|
Smiles
|
C1NS(NC=2C3=NC=CC=C3C=CC12)(=O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.5 mg | |
YIELD: PERCENTYIELD | 6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |